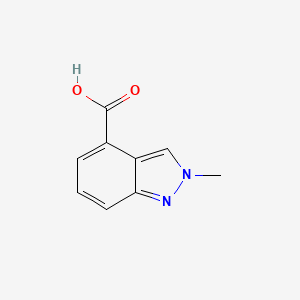

2-Methyl-2H-indazole-4-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLXRRMSJKKHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597907 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-06-1 | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Methyl-2H-indazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-2H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of specific experimental data for this particular molecule, this guide consolidates available information on the parent indazole scaffold and related derivatives to infer its likely characteristics. The document covers physicochemical properties, potential synthetic approaches, and discusses the known biological activities of the broader indazole class, offering a valuable resource for researchers initiating studies on this compound. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their wide array of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The this compound isomer represents a specific scaffold with potential for further functionalization and exploration of its pharmacological profile. This guide aims to provide a detailed summary of its fundamental basic properties, drawing from existing literature on analogous structures to build a predictive profile.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Indazole (Parent Compound) | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid |

| Molecular Formula | C₉H₈N₂O₂[1] | C₇H₆N₂ | C₉H₁₂N₂O₂ |

| Molecular Weight | 176.17 g/mol [1] | 118.14 g/mol | 180.21 g/mol |

| CAS Number | 1071433-06-1[1] | 271-44-3 | 32287-00-6 |

| Melting Point | Data not available | 147-149 °C | 205 °C |

| Boiling Point | Data not available | 270 °C | Data not available |

| pKa | Data not available | pKa₁ = 1.04 (Indazolium cation)pKa₂ = 13.86 (Indazolate anion) | Data not available |

| Solubility | Data not available | Soluble in organic solvents | Data not available |

Basicity and Acidity (pKa):

The basicity of the indazole ring is a crucial parameter. For the parent indazole, two pKa values are reported: 1.04 for the protonation of the pyrazole ring (formation of the indazolium cation) and 13.86 for the deprotonation of the N-H group (formation of the indazolate anion). The presence of the electron-withdrawing carboxylic acid group at the 4-position in this compound is expected to decrease the basicity of the indazole nitrogen atoms. Conversely, the carboxylic acid moiety itself will have a pKa value typical for aromatic carboxylic acids, likely in the range of 3-5. The methyl group at the 2-position will have a minor electron-donating effect.

A study on the excited-state properties of indazole and its N-methyl derivatives revealed that in the excited state, indazole becomes more acidic (pKa* = 10.10) and more basic (pKa* = 2.87) than in its ground state. The same study concluded that 1-methylindazole is thermodynamically more stable than 2-methylindazole.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of 2H-indazoles have been described. These can serve as a foundation for developing a synthetic route.

General Synthetic Strategies for 2H-Indazoles:

-

Cadogan Reaction: This method involves the reduction and cyclocondensation of imines. For example, 2-phenyl-2H-indazole derivatives can be synthesized by heating the corresponding imine with triethyl phosphite.[2] The carboxylic acid target could potentially be synthesized from a precursor containing a suitable protecting group on the carboxyl functionality.

-

Palladium-Catalyzed Arylation: 2,3-disubstituted-2H-indazoles can be synthesized via palladium-catalyzed arylation of 2-phenyl-2H-indazole derivatives with various aryl iodides or bromides.[2]

-

One-Pot Three-Component Reactions: Copper-catalyzed one-pot reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been reported for the synthesis of 2H-indazoles.[3][4]

-

Visible-Light-Driven Decarboxylative Coupling: A method for the synthesis of functionalized 3-acyl-2H-indazoles via visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids has been developed.[5]

Proposed Synthetic Workflow:

A plausible synthetic route could start from a commercially available substituted nitrotoluene. The workflow would involve functional group manipulations to introduce the carboxylic acid (or a precursor) and subsequent cyclization to form the indazole ring, followed by methylation.

References

A Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid

Introduction: The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic molecules are pivotal in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 2-Methyl-2H-indazole-4-carboxylic acid, focusing on its chemical structure, properties, and relevant biological context for researchers and drug development professionals.

Chemical Identity and Structure

This compound is a derivative of the parent indazole, featuring a methyl group at the N2 position of the indazole ring and a carboxylic acid group at position 4. Its structural details and chemical identifiers are crucial for unambiguous identification in research and documentation.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

This table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1071433-06-1 | [4][5][6][7] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4][5][8] |

| PubChem CID | 19083173 | [3][5][8] |

| SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)O | [8] |

| InChI | InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | [5][8] |

| InChIKey | DPLXRRMSJKKHDU-UHFFFAOYSA-N | [4][8] |

Physicochemical and Safety Data

The physicochemical properties of a compound are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 176.17 g/mol | [4][7] |

| Monoisotopic Mass | 176.05858 Da | [8] |

| Purity | ≥97% (as commercially available) | [5] |

| DSSTox ID | DTXSID20597907 | [4] |

Safety Information

Hazard statements associated with this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] The assigned GHS pictogram is GHS07 (Warning).[5]

Synthesis and Experimental Protocols

The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methods. A common and efficient approach involves a one-pot, three-component reaction catalyzed by copper.[9] This method is valued for its high tolerance of various functional groups.[9]

Generalized Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles

This protocol is a representative example based on literature methods for the synthesis of the 2H-indazole core structure.[9]

-

Reactant Preparation : In a reaction vessel, combine the appropriate 2-bromobenzaldehyde derivative (1.0 eq), a primary amine (e.g., methylamine, 1.2 eq), and sodium azide (1.5 eq).

-

Solvent and Catalyst Addition : Add a suitable solvent such as polyethylene glycol (PEG 300) and the copper(I) oxide nanoparticle catalyst (Cu₂O-NP, ~5 mol%).

-

Reaction Execution : Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final 2-substituted-2H-indazole.

Figure 2: Generalized workflow for the synthesis of 2H-indazoles.

Biological Context and Potential Signaling Pathways

The indazole scaffold is a component of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2][10] Several 2H-indazole derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[10][11]

The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammatory responses. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for indazole derivatives to act as COX-2 inhibitors makes this a significant area of research.

Figure 3: Inhibition of the COX-2 inflammatory signaling pathway.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. This compound | C9H8N2O2 | CID 19083173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-Methylindazole-4-carboxylic acid | 1071433-06-1 [chemicalbook.com]

- 8. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the indazole scaffold, including its core properties, synthesis, biological activities, and its role in FDA-approved drugs. Detailed experimental protocols and visualizations of key signaling pathways are also presented to facilitate further research and development in this dynamic field.

Core Properties and Synthesis of the Indazole Scaffold

Indazole (also known as benzopyrazole) exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. The indazole nucleus is relatively rare in nature, with only a few known naturally occurring alkaloids such as nigellicine and nigeglanine. This scarcity has spurred the development of diverse synthetic strategies to access this valuable scaffold.

Common synthetic routes to indazole derivatives include:

-

Cyclization of o-hydrazinocinnamic acid: This classical method, first described by Emil Fischer, involves the thermal cyclization to yield the 1H-indazole core.[1]

-

Palladium-catalyzed intramolecular C-N bond formation: Modern cross-coupling methodologies have enabled efficient synthesis from readily available starting materials.[1]

-

From 2-halophenyl acetylenes and aryl hydrazines: This approach provides a versatile route to substituted indazoles.[1]

-

Diazotization of 4-bromo-2-methylaniline followed by cyclization: This method is suitable for the large-scale synthesis of key intermediates like 6-bromo-1H-indazole.

A representative synthetic protocol for a key indazole intermediate is provided below.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

Principle: This protocol describes the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via a diazotization and cyclization reaction. This intermediate is crucial for the synthesis of various kinase inhibitors.[2]

Materials:

-

4-bromo-2-methylaniline

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Chloroform

-

Heptane

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

Procedure:

-

Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction vessel. Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[2]

-

Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[2]

-

Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[2]

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[2]

Broad Spectrum of Biological Activities

Indazole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs. These activities include:

-

Anticancer: This is the most prominent therapeutic area for indazole-based compounds, with several FDA-approved drugs targeting various kinases and DNA repair enzymes.[3][4]

-

Anti-inflammatory: Certain indazole derivatives exhibit potent anti-inflammatory effects, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial: The indazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][7]

-

Anti-HIV: Early studies identified indazole derivatives with activity against the human immunodeficiency virus.[8]

-

Cardiovascular: Some indazole-containing compounds have shown potential in treating cardiovascular diseases.[9]

Quantitative Bioactivity Data of Indazole Derivatives

The following tables summarize the in vitro bioactivity of representative indazole derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Indazole Derivatives (IC50 Values)

| Compound Class/Name | Target/Cell Line | IC50 (µM) | Reference(s) |

| Pazopanib | VEGFR-2 | 0.03 | [4] |

| PDGFR-β | 0.084 | [4] | |

| c-Kit | 0.074 | [4] | |

| Axitinib | VEGFR-1 | 0.001 | [10] |

| VEGFR-2 | 0.002 | [10] | |

| VEGFR-3 | 0.001-0.003 | [10] | |

| PDGFRβ | 0.016 | [10] | |

| c-Kit | 0.017 | [10] | |

| Niraparib | PARP-1 | 0.0038 | |

| PARP-2 | 0.0021 | ||

| UWB1.289 (BRCA1 null) | 0.056 | ||

| Entrectinib | ALK | 0.012 | [8] |

| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 | [11] |

| HepG2 (Liver Cancer) | 0.80 | [11] | |

| MCF-7 (Breast Cancer) | 0.34 | [11] | |

| Indazole Derivative 6o | K562 (Leukemia) | 5.15 | [12] |

| HEK-293 (Normal) | 33.2 | [12] | |

| FGFR1 Inhibitor 99 | FGFR1 | 0.0029 | [8] |

Table 2: Anti-inflammatory Activity of Indazole Derivatives (IC50 Values)

| Compound Name | Target/Assay | IC50 (µM) | Reference(s) |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [13] |

| TNF-α Inhibition | 220.11 | [13] | |

| IL-1β Inhibition | 120.59 | [13] | |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [13] |

| TNF-α Inhibition | 230.19 | [13] | |

| IL-1β Inhibition | 220.46 | [13] | |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [13] |

| IL-1β Inhibition | 100.75 | [13] |

Table 3: Antimicrobial Activity of Indazole Derivatives (MIC/Zone of Inhibition)

| Compound Class/Name | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| Indazole-Benzimidazole Hybrid M6 | S. aureus | 3.90 | - | [6] |

| B. cereus | 3.90 | - | [6] | |

| S. enteritidis | 3.90 | - | [6] | |

| S. cerevisiae | 1.95 | - | [6] | |

| C. tropicalis | 1.95 | - | [6] | |

| Indazole Derivative 5 | S. aureus | 64-128 | - | [14] |

| S. epidermidis | 64-128 | - | [14] | |

| Indazole-Benzimidazole Hybrid M1 | Gram-positive bacteria | - | 23-34 | [6] |

| Indazole-Benzimidazole Hybrid M4 | Gram-positive bacteria | - | 23-34 | [6] |

Indazole-Containing Drugs and Their Mechanisms of Action

Several indazole-based drugs have received FDA approval and are now integral in clinical practice, particularly in oncology.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[15][16] By inhibiting these receptors, pazopanib blocks critical signaling pathways involved in tumor growth and angiogenesis.[15] It is primarily used for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[16][17]

The primary mechanism of pazopanib involves the inhibition of VEGFR-2 autophosphorylation, which in turn blocks downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, crucial for endothelial cell proliferation, migration, and survival.[5][9]

Niraparib: A PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[2] These enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[18] Niraparib is used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[8]

Niraparib inhibits PARP-mediated repair of single-strand DNA breaks. When the replication fork encounters an unrepaired single-strand break, it collapses, leading to a double-strand break. In cells with deficient homologous recombination repair, these double-strand breaks cannot be repaired, leading to genomic instability and apoptosis.[19]

Axitinib: A Potent VEGFR Inhibitor

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3.[20] By inhibiting these receptors, it effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[10] Axitinib is approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[20]

Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation and survival.[10][11]

Key Experimental Protocols in Indazole Research

Reproducible and well-defined experimental protocols are essential for the evaluation of novel indazole derivatives. The following sections provide detailed methodologies for common assays used in the assessment of their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Treat the cells with various concentrations of the indazole test compound and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess apoptosis, the expression levels of key proteins such as cleaved caspases (e.g., caspase-3) and PARP, as well as members of the Bcl-2 family (e.g., Bax and Bcl-2), are measured.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[3]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[22]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Anti-inflammatory Activity Assessment

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, from lipopolysaccharide (LPS)-stimulated immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

-

Human PBMCs

-

RPMI 1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Indazole test compound

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the indazole test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity Assessment

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Indazole test compound

-

96-well microtiter plates

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the indazole test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[24]

Materials:

-

Bacterial or fungal strain of interest

-

Agar plates (e.g., Mueller-Hinton agar)

-

Sterile swabs

-

Filter paper disks

-

Indazole test compound solution

Procedure:

-

Inoculation: Prepare a standardized inoculum of the microorganism and use a sterile swab to create a uniform lawn of growth on the agar plate.[24]

-

Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of the indazole test compound to the center of the agar plate.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters.

-

Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its presence in a growing number of clinically successful drugs, particularly in the field of oncology, underscores its importance in medicinal chemistry. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of indazole derivatives, will undoubtedly lead to the discovery of new and improved drugs targeting a wide array of diseases. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Improved method for azole antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. nanocellect.com [nanocellect.com]

- 13. researchgate.net [researchgate.net]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. microchemlab.com [microchemlab.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbe-investigations.com [microbe-investigations.com]

The Unfolding Therapeutic Potential of 2H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological significance of 2H-indazole derivatives, focusing on their therapeutic potential in oncology, inflammation, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this versatile class of compounds.

Anticancer Activity: Targeting Key Signaling Cascades

2H-indazole derivatives have shown significant promise as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been developed as potent inhibitors of various protein kinases, crucial regulators of cellular signaling that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 2H-indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Overactivation of the VEGFR-2 signaling pathway is a critical driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] By blocking the ATP binding site of VEGFR-2, these derivatives can effectively halt the downstream signaling cascade, leading to an anti-angiogenic effect.[3]

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another critical intracellular cascade that is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival.[4] Certain indole compounds, a class of molecules that includes indazole derivatives, have been shown to inhibit this pathway.[5] These compounds can directly inhibit the activity of PI3K and Akt, leading to the downstream suppression of mTOR and its targets.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2H-indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [6] |

| 2f | HepG2 (Liver) | 0.80 | [6] |

| 2f | MCF-7 (Breast) | 0.34 | [6] |

| Compound 8h | EGFR expressing cell line | Not specified | [7] |

| Compound 8h | VEGFR-2 expressing cell line | Not specified | [7] |

| Compound 10k | EGFR expressing cell line | Not specified | [7] |

| Compound 10k | VEGFR-2 expressing cell line | Not specified | [7] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. 2H-indazole derivatives have demonstrated potent anti-inflammatory properties through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Several 2H-indazole derivatives have been identified as selective inhibitors of COX-2.[9][10] By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation.

Modulation of the IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation.[11] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[11] 2H-indazole derivatives have been patented as modulators of IRAK4, suggesting their potential to interfere with this key inflammatory signaling node.[11] Upon stimulation of TLRs or IL-1Rs, MyD88 is recruited, which in turn recruits and activates IRAK4.[11] Activated IRAK4 then phosphorylates and activates IRAK1, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[11][12]

Antagonism of the Prostanoid EP4 Receptor

Prostaglandin E2 (PGE2), a major product of COX-2, exerts its diverse biological effects by binding to four G-protein coupled receptors, EP1-EP4. The EP4 receptor, in particular, has been implicated in promoting inflammation and tumorigenesis.[13] 2H-indazole-3-carboxamide derivatives have been discovered as potent and selective antagonists of the EP4 receptor.[14][15] In the context of colorectal cancer, PGE2 in the tumor microenvironment can activate the EP4 receptor on immune cells, such as macrophages, leading to an immunosuppressive phenotype and promoting tumor growth.[13] By blocking the EP4 receptor, 2H-indazole derivatives can reverse this immunosuppression and enhance anti-tumor immunity.[14]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a selected 2H-indazole derivative.

| Compound ID | Target | IC50 (µM) | Reference |

| 16 | COX-2 | 0.409 | [10] |

Antimicrobial and Antiprotozoal Activity

Infectious diseases caused by protozoa, bacteria, and fungi pose a significant global health threat. 2H-indazole derivatives have demonstrated promising activity against a range of pathogens.

Antiprotozoal Efficacy

Several 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent in vitro activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[16][17] In many cases, these compounds were found to be more potent than the standard drug, metronidazole.[16]

Quantitative Data on Antiprotozoal Activity

The following table summarizes the in vitro antiprotozoal activity of selected 2H-indazole derivatives.

| Compound ID | Protozoan | IC50 (µM) | Reference |

| 18 | Giardia intestinalis | 12.8 times more active than metronidazole | [16][18] |

| 2 | Entamoeba histolytica | < 0.050 | [17] |

| 4 | Entamoeba histolytica | < 0.050 | [17] |

| 11 | Entamoeba histolytica | < 0.050 | [17] |

| 16 | Giardia intestinalis | < 0.050 | [17] |

| 18 | Entamoeba histolytica | < 0.050 | [17] |

| 18 | Giardia intestinalis | < 0.050 | [17] |

| 20 | Entamoeba histolytica | < 0.050 | [17] |

| 20 | Giardia intestinalis | < 0.050 | [17] |

| 22 | Giardia intestinalis | < 0.050 | [17] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2H-indazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the 2H-indazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[18][19]

-

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Principle: The assay typically measures the production of prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorometric probe. The fluorescence intensity is proportional to the amount of prostaglandin G2 produced.

-

Procedure:

-

The reaction is set up in a 96-well plate containing human recombinant COX-2 enzyme, a fluorometric probe, and a cofactor.

-

The 2H-indazole derivative (inhibitor) is added to the wells at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The fluorescence is measured kinetically over a period of time using a microplate reader (e.g., λEx = 535 nm/λEm = 587 nm).

-

The rate of the reaction is calculated from the linear portion of the fluorescence curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then calculated.[20]

-

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of 2H-indazole derivatives as inhibitors of specific protein kinases.

-

Principle: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a biotinylated substrate peptide by the kinase.

-

Procedure:

-

The kinase, biotinylated substrate, and the 2H-indazole derivative are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

-

If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

-

The HTRF signal is measured using a plate reader, and the IC50 value is calculated based on the reduction in the signal in the presence of the inhibitor.[5]

-

In Vitro Antiprotozoal Assay

This assay determines the efficacy of 2H-indazole derivatives against protozoan parasites.

-

Principle: The assay measures the viability of the protozoa after exposure to the test compounds.

-

Procedure:

-

Trophozoites of the target protozoan (e.g., E. histolytica, G. intestinalis, T. vaginalis) are cultured in appropriate media.

-

The parasites are incubated with various concentrations of the 2H-indazole derivatives for a specified time.

-

The viability of the parasites is assessed, often by counting the number of motile trophozoites using a hemocytometer or by using a viability dye.

-

The percentage of growth inhibition is calculated relative to an untreated control, and the IC50 value is determined.[16][17]

-

Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is useful for studying the effects of 2H-indazole derivatives on signaling pathways.

-

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Sample Preparation: Cells are treated with the 2H-indazole derivative and then lysed to extract the proteins. The protein concentration is determined.

-

Gel Electrophoresis: The protein samples are loaded onto a polyacrylamide gel and separated by size using an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.[21][22][23]

-

Conclusion

2H-indazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key signaling pathways in cancer, inflammation, and infectious diseases underscores their importance as a scaffold for the development of novel therapeutics. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in this exciting field. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical reality.

References

- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Proneoplastic effects of PGE2 mediated by EP4 receptor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents [patents.google.com]

- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IRAK4 - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 22. benchchem.com [benchchem.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for indazole compounds. From its initial synthesis in the late 19th century to its current prominence as a privileged scaffold in medicinal chemistry, the indazole nucleus has been the subject of extensive research. This document details key classical and modern synthetic routes, provides explicit experimental protocols for seminal reactions, and summarizes quantitative data to aid in comparative analysis. Furthermore, this guide illustrates the logical flow of synthetic pathways and the broader context of indazole in drug discovery through detailed diagrams.

The Dawn of Indazole: A Historical Perspective

The journey of the indazole ring system begins with the pioneering work of German chemist Emil Fischer . In 1883 , Fischer first described the synthesis of this novel bicyclic heterocycle, which he named "indazole," through the thermal cyclization of o-hydrazinocinnamic acid. This discovery laid the foundational stone for the rich and diverse chemistry of indazoles that would unfold over the next century and beyond. While indazoles are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine being identified, their synthetic derivatives have demonstrated a vast array of pharmacological activities.[1][2] This has cemented the indazole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous clinically approved drugs such as the anti-emetic granisetron, the non-steroidal anti-inflammatory drug benzydamine, and the anticancer agents axitinib and pazopanib.

The early exploration of indazole chemistry was characterized by the development of several classical named reactions that remain relevant to this day. These methods, while sometimes requiring harsh conditions, established the fundamental routes to both 1H- and 2H-indazole tautomers. The following sections delve into the specifics of these foundational synthetic strategies.

Classical Syntheses of the Indazole Core

The initial syntheses of indazoles were primarily intramolecular cyclizations of appropriately substituted benzene derivatives. These methods, developed in the late 19th and early 20th centuries, are cornerstones of heterocyclic chemistry.

Fischer Indazole Synthesis (1883)

The first reported synthesis of an indazole derivative was achieved by Emil Fischer. Although the Fischer indole synthesis is more widely known, his work on indazoles predates it. The original synthesis involved the heating of o-hydrazinocinnamic acid to induce cyclization and form the indazole ring.[3]

Experimental Protocol: Fischer's Synthesis of Indazole-3-acetic acid (Conceptual)

-

Starting Material: o-Hydrazinocinnamic acid.

-

Reaction: The starting material is heated, likely in a high-boiling point solvent or neat, to effect an intramolecular condensation.

-

Mechanism: The reaction proceeds via an intramolecular cyclization with the elimination of a molecule of water. The acidic proton on the alpha-carbon of the cinnamic acid moiety is lost, and the resulting carbanion attacks the terminal nitrogen of the hydrazine group. Subsequent dehydration leads to the formation of the pyrazole ring fused to the benzene ring.

-

Work-up and Purification: Upon cooling, the reaction mixture would be subjected to recrystallization from a suitable solvent to isolate the indazole product.

-

Expected Product: Indazole-3-acetic acid.

Jacobsen Indazole Synthesis (1908)

The Jacobsen synthesis provides a route to 1H-indazoles through the cyclization of N-nitroso derivatives of N-acyl-o-toluidines. This method, while involving the use of nitrosating agents, has been a reliable method for the preparation of the parent indazole and its substituted derivatives. A detailed and verified procedure is available in Organic Syntheses.[4]

Experimental Protocol: Jacobsen Synthesis of 1H-Indazole [4]

-

Starting Material: o-Toluidine (0.839 mole).

-

Reagents: Acetic anhydride (1.90 mole), glacial acetic acid (90 ml), nitrous gases (generated from NaNO₂ and H₂SO₄), benzene, methanol, sodium methoxide solution, hydrochloric acid, and ammonia.

-

Procedure:

-

o-Toluidine is acetylated with acetic anhydride in glacial acetic acid.

-

The resulting N-acetyl-o-toluidine is cooled in an ice bath and nitrosated by the introduction of nitrous gases, maintaining the temperature between +1° and +4°C.

-

The resulting N-nitroso-N-acetyl-o-toluidine is extracted with benzene.

-

The benzene extract is treated with a methanolic solution of sodium methoxide, which induces cyclization to form 1H-indazole with the evolution of gas.

-

The reaction mixture is then heated briefly on a steam bath.

-

The indazole is extracted from the benzene solution with hydrochloric acid.

-

The acidic extract is neutralized with ammonia to precipitate the crude indazole.

-

-

Purification: The crude product is purified by vacuum distillation.

-

Yield: 36-47% of colorless 1H-indazole (m.p. 148°C).[4]

Davis-Beirut Reaction (Late 20th Century)

The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles. It typically involves the base-mediated N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[5] A key advantage of this reaction is the use of relatively inexpensive and readily available starting materials.

Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole Derivative [5]

-

Starting Materials: An o-nitrobenzaldehyde and a primary amine.

-

Reagents: A reducing agent (e.g., NaBH₄), a base (e.g., KOH or DBU), and an alcoholic solvent (e.g., methanol).

-

Procedure:

-

The o-nitrobenzaldehyde is reductively aminated with a primary amine to form the corresponding N-substituted 2-nitrobenzylamine. This intermediate can be isolated or generated in situ.

-

The N-substituted 2-nitrobenzylamine is then treated with a base, such as potassium hydroxide, in an alcoholic solvent and heated.

-

The base promotes an intramolecular cyclization, leading to the formation of the 2H-indazole ring.

-

-

Mechanism: The reaction is believed to proceed through an o-nitrosobenzylidene imine intermediate.[5]

-

Yields: Yields can be moderate to good, typically in the range of 40-85%, depending on the substrates and specific reaction conditions.[5][6]

Cadogan-Sundberg Reductive Cyclization (1960s)

The Cadogan-Sundberg synthesis is a reductive cyclization method primarily used for the synthesis of indoles, but it can be adapted for the preparation of indazoles from suitable o-nitroaryl precursors. The reaction typically employs a trivalent phosphorus compound, such as triethyl phosphite, to effect the deoxygenation and subsequent cyclization.[7][8]

Experimental Protocol: Cadogan-Sundberg Synthesis of a 1H-Indazole Derivative [9]

-

Starting Material: An o-nitrobenzaldehyde imine (formed from the condensation of an o-nitrobenzaldehyde and a primary amine).

-

Reagents: A trivalent phosphorus reagent, typically triethyl phosphite or triphenylphosphine, and a high-boiling point solvent (e.g., toluene or xylene).

-

Procedure:

-

The o-nitrobenzaldehyde imine is dissolved in a suitable solvent.

-

A stoichiometric excess of the trivalent phosphorus reagent is added.

-

The reaction mixture is heated to reflux to promote the reductive cyclization.

-

-

Mechanism: The trivalent phosphorus reagent deoxygenates the nitro group to a nitroso group and then to a nitrene intermediate, which then undergoes intramolecular cyclization to form the indazole ring.[8]

-

Yields: The yields for this reaction are generally in the range of 50-80%.[9]

Comparative Analysis of Classical Indazole Syntheses

To facilitate a direct comparison of these foundational methods, the following table summarizes their key characteristics and quantitative data.

| Synthesis Method | Tautomer Formed | Starting Material(s) | Key Reagents | Typical Conditions | Typical Yield (%) |

| Fischer Indazole Synthesis | 1H | o-Hydrazinocinnamic acid | Heat | Thermal cyclization | Not well-documented |

| Jacobsen Indazole Synthesis | 1H | o-Toluidine | Acetic anhydride, Nitrous gases, Sodium methoxide | 0-4°C for nitrosation, then heating | 36-61%[4] |

| Davis-Beirut Reaction | 2H | o-Nitrobenzylamine | Base (e.g., KOH, DBU) | Heating in an alcoholic solvent | 40-85%[5][6] |

| Cadogan-Sundberg Cyclization | 1H | o-Nitroaryl imine/alkene | P(OEt)₃ or PPh₃ | Reflux in toluene or xylene | 50-80%[9] |

Visualizing the Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the classical indazole syntheses and a generalized workflow for indazole-based drug discovery.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Executive Summary

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere for native structures like indole and phenol, have cemented its role as a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the indazole nucleus in drug discovery, detailing its physicochemical characteristics, synthetic methodologies, and its crucial role in the development of treatments for a wide range of diseases, with a focus on oncology, inflammation, and infectious diseases. This document is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Introduction: The Rise of a Privileged Scaffold

The indazole core is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active compounds.[1][2] Its significance in the pharmaceutical industry is underscored by its presence in several FDA-approved drugs and numerous investigational compounds currently in clinical trials.[3][4] The structural rigidity of the indazole ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with various biological targets.[5]

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[6][7] This tautomeric flexibility can be exploited in drug design to optimize binding interactions with target proteins. Furthermore, the indazole nucleus is considered a bioisostere of indole, capable of mimicking its biological activity while offering potential advantages in terms of metabolic stability and pharmacokinetic properties.[8]

Physicochemical Properties and Bioisosterism

The indazole nucleus possesses a unique set of physicochemical properties that contribute to its success as a pharmacophore. It is a weakly basic system with a pKa of approximately 1.3 and can also act as a weak acid. The dipole moment of the 2H-indazole is greater than that of the 1H-indazole.[9]

A key feature of the indazole scaffold is its role as a bioisostere for both indole and phenol.[8] The NH group of the indazole ring can act as a hydrogen bond donor, similar to indole, while the additional nitrogen atom can serve as a hydrogen bond acceptor, providing opportunities for enhanced binding affinity to target proteins.[8] The replacement of a metabolically vulnerable phenol group with an indazole ring can lead to improved pharmacokinetic profiles by reducing susceptibility to phase I and II metabolism.[8]

Synthetic Methodologies for the Indazole Core

A variety of synthetic routes have been developed for the construction of the indazole nucleus, allowing for the introduction of diverse substituents. These methods are crucial for generating compound libraries for structure-activity relationship (SAR) studies.

General Synthesis of the Indazole Nucleus

One common and historical method for the synthesis of the 1H-indazole core involves the diazotization of o-toluidine followed by ring closure.[10] Another versatile approach utilizes the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper-based catalysts.[6] The reaction of 2-fluorobenzonitriles with hydrazine hydrate also provides a direct route to 3-aminoindazoles.[8]

A generalized workflow for a common synthetic approach is illustrated below:

Detailed Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine

This protocol is adapted from a literature procedure for the synthesis of the parent 1H-indazole.[11]

Materials:

-

o-Toluidine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Sodium Nitrite

-

Benzene

-

Methanol

-

Hydrochloric Acid

-

Ammonia

Procedure:

-

Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture in an ice bath and nitrosate by introducing nitrous gases generated from sodium nitrite and acid.

-

Allow the reaction mixture to stand, then extract the resulting N-nitroso-o-acetotoluidide with benzene.

-

Wash the benzene extract and decompose the nitroso compound by heating.

-

After decomposition, boil the solution and then cool.

-

Extract the indazole from the cooled solution with hydrochloric acid.

-

Precipitate the indazole by treating the acidic extract with excess ammonia.

-

Collect the crude indazole by filtration, wash with water, and dry.

-

Purify the crude product by vacuum distillation to obtain colorless 1H-indazole.

Therapeutic Applications of Indazole-Containing Drugs

The versatility of the indazole scaffold is evident in the wide array of therapeutic areas where indazole-containing drugs have shown significant efficacy.

Oncology

The indazole nucleus is a prominent feature in many successful anti-cancer agents, particularly kinase inhibitors.

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma and other cancers.[6][12] They primarily function by inhibiting the vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][13]

Quantitative Data for Indazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type/Context |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| Axitinib | VEGFR1 | 0.1 | Cell-free |

| VEGFR2 | 0.2 | Cell-free | |

| VEGFR3 | 0.1-0.3 | Cell-free | |

| PDGFRβ | 1.6 | Cell-free | |

| c-Kit | 1.7 | Cell-free |

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Indazole-based inhibitors like Pazopanib and Axitinib block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[1][4] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1]

PARP Inhibition and DNA Repair Pathway

Anti-emetic Agents: Granisetron

Granisetron is a selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[6][14] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin in the gastrointestinal tract and the central nervous system is a key event in the emetic reflex.

5-HT3 Receptor Signaling Pathway

Anti-inflammatory and Antimicrobial Agents

Indazole derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.

Some indazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For instance, certain 5-aminoindazole derivatives have displayed inhibitory activity against COX-2.[2]

Quantitative Data for Indazole-Based COX-2 Inhibitors

| Compound | IC50 (µM) for COX-2 |

| Indazole | 23.42 |

| 5-Aminoindazole | 12.32 |

| 6-Nitroindazole | 19.22 |

| Celecoxib (Reference) | 5.10 |

Various indazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[15][16] The mechanism of action for their antimicrobial effects can vary, with some compounds targeting DNA gyrase.

Minimum Inhibitory Concentration (MIC) of Selected Indazole Derivatives

| Compound | Organism | MIC (µg/mL) |

| Indazole Derivative 1 | Staphylococcus aureus | 64 - 128 |

| Indazole Derivative 2 | Enterococcus faecalis | ~128 |

| Indazole Derivative 3 | Candida albicans | >128 |

Experimental Protocols for Biological Assays

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

Materials:

-

Recombinant kinase

-

Peptide substrate

-

ATP

-

Test compound (indazole derivative)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

PARP Activity Assay (Fluorometric)

This protocol outlines a method to measure the enzymatic activity of PARP.

Materials:

-

Recombinant PARP1 enzyme

-

Activated DNA

-

β-NAD+

-

Test compound (e.g., Niraparib)

-

PARP assay buffer

-

Developer reagent

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound or vehicle control to the wells of an assay plate.

-

Add a mixture of PARP1 enzyme and activated DNA to each well and incubate.

-

Initiate the reaction by adding β-NAD+.

-

Incubate the plate at room temperature.

-

Stop the reaction and add the developer reagent to generate a fluorescent signal.

-

Measure the fluorescence to determine PARP activity and calculate the IC50 of the inhibitor.

5-HT3 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to the 5-HT3 receptor.[5][17]

Materials:

-

Cell membranes expressing the 5-HT3 receptor

-

Radiolabeled ligand (e.g., [3H]-Granisetron)

-

Test compound (indazole derivative)

-

Binding buffer

-

Wash buffer

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 of the test compound and calculate the binding affinity (Ki).

Conclusion and Future Perspectives

The indazole nucleus has unequivocally established itself as a privileged scaffold in drug discovery, leading to the development of several life-saving medications. Its synthetic tractability and versatile physicochemical properties continue to make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on exploring new substitution patterns on the indazole ring to enhance selectivity and overcome drug resistance. The development of indazole-based compounds targeting novel biological pathways holds significant promise for addressing unmet medical needs. As our understanding of disease biology deepens, the rational design of indazole derivatives will undoubtedly continue to yield innovative and effective therapies for a multitude of human diseases.

References

- 1. PARP assay [assay-protocol.com]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dot | Graphviz [graphviz.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. graphviz.org [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid

CAS Number: 1071433-06-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] These nitrogen-containing heterocyclic molecules are integral to the development of therapeutics ranging from anti-inflammatory agents to potent anti-cancer drugs.[4][5] This guide focuses on a specific, yet important, derivative: 2-Methyl-2H-indazole-4-carboxylic acid. While extensive literature on this exact isomer is not broadly available, this document serves as a comprehensive technical resource, constructed from established principles of indazole chemistry, to empower researchers in their synthetic, analytical, and drug discovery endeavors. The methodologies and insights presented herein are designed to be both instructive and practically applicable, providing a solid foundation for the utilization of this versatile chemical building block.

Section 1: Core Molecular Characteristics

This compound is a bicyclic aromatic compound featuring a pyrazole ring fused to a benzene ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole core. The carboxylic acid functional group at position 4 provides a crucial handle for further chemical modifications, making it a valuable synthon in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are critical for designing experimental conditions, from reaction setups to analytical method development.

| Property | Value | Source |

| CAS Number | 1071433-06-1 | [6][7][8] |

| Molecular Formula | C₉H₈N₂O₂ | [9][10][11] |

| Molecular Weight | 176.17 g/mol | [9][10][11] |

| Appearance | White to off-white solid | [6] |

| Predicted Boiling Point | 417.4 ± 18.0 °C | [6] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 2.89 ± 0.30 | [6] |

| InChI Key | DPLXRRMSJKKHDU-UHFFFAOYSA-N | [9][11] |

| SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)O | [9] |

Section 2: Synthesis and Purification

The synthesis of N-alkylated indazole carboxylic acids can be challenging due to the potential for forming mixtures of N-1 and N-2 isomers. The presented methodology is a plausible route for the selective synthesis of this compound, followed by a robust purification protocol.

Proposed Synthetic Pathway

The synthesis commences with a suitable starting material, such as 4-carboxy-2-nitrobenzaldehyde, and proceeds through a reductive cyclization followed by N-methylation. The choice of a methylating agent and reaction conditions is crucial for achieving regioselectivity for the N-2 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Carboxy-2-nitrobenzaldehyde

-

Hydrazine hydrate

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reductive Cyclization:

-

To a solution of 4-carboxy-2-nitrobenzaldehyde in ethanol, add hydrazine hydrate dropwise at room temperature.

-